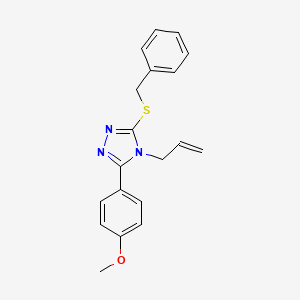
3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve optimization of these reactions to improve yield and purity, using advanced techniques like microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl or methoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Compared to other 1,2,4-triazole derivatives, 3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its specific substituents. Similar compounds include:
3-(benzylsulfanyl)-4H-1,2,4-triazole: Lacks the methoxyphenyl and prop-2-en-1-yl groups.
5-(4-methoxyphenyl)-4H-1,2,4-triazole: Lacks the benzylsulfanyl and prop-2-en-1-yl groups.
4-(prop-2-en-1-yl)-4H-1,2,4-triazole: Lacks the benzylsulfanyl and methoxyphenyl groups.
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C19H19N3OS/c1-3-13-22-18(16-9-11-17(23-2)12-10-16)20-21-19(22)24-14-15-7-5-4-6-8-15/h3-12H,1,13-14H2,2H3 |
InChI Key |
ZSYACLQDUZTGEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















